

Application Note: Comprehensive Characterization of 2-(2,4-Dichlorophenyl)pyrrolidine

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Compound of Interest

Compound Name: 2-(2,4-Dichlorophenyl)pyrrolidine

CAS No.: 383127-69-3

Cat. No.: B1366299

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Introduction & Chemical Context

2,4-DCPP is a chiral phenylpyrrolidine derivative.[1] Structurally, it consists of a pyrrolidine ring substituted at the C2 position with a 2,4-dichlorophenyl group.[1] It shares structural homology with desoxypipradrol (2-DPMP) and 2-phenylpyrrolidine, often appearing as a metabolite in forensic toxicology or a key intermediate in the synthesis of dissociative anesthetics and norepinephrine-dopamine reuptake inhibitors (NDRIs).[1]

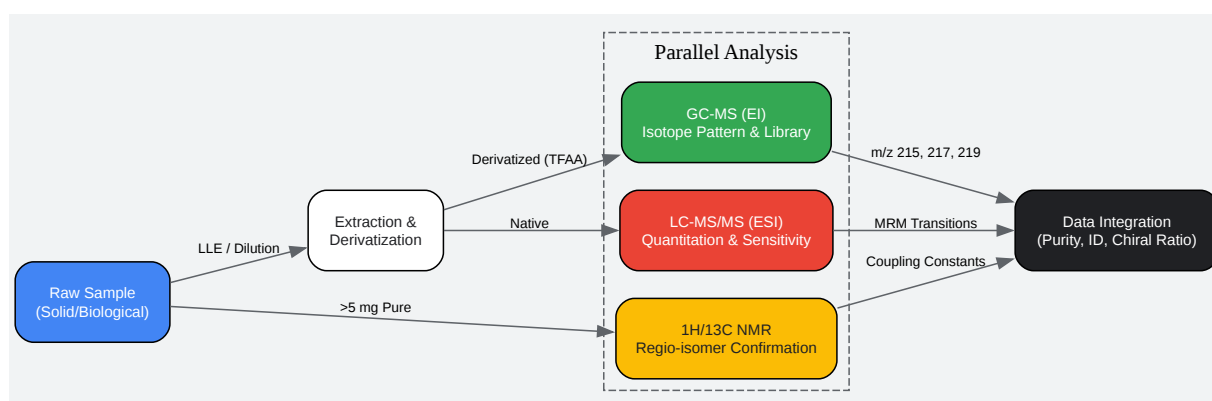
Analytical Challenges:

- **Isotopic Complexity:** The two chlorine atoms create a distinct isotopic cluster (vs) that splits the molecular ion signal, requiring careful MS tuning.[1]
- **Chirality:** The C2 position is a stereocenter.[1] Enantiomers (R/S) may exhibit different pharmacological profiles, necessitating chiral resolution.

- Amine Tailing: The secondary amine is basic, leading to peak tailing on standard C18 silica columns due to silanol interactions.[1]

Analytical Workflow Strategy

The following diagram illustrates the integrated workflow for full structural validation.



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Caption: Integrated workflow for 2,4-DCPP characterization ensuring cross-validation of structure and purity.

Physicochemical Properties & Reference Data

Before instrumental analysis, confirm the theoretical data against which experimental results will be validated.[1]

Parameter	Value / Characteristic	Analytical Implication
Monoisotopic Mass	215.0269 Da	Target for High-Res MS (Q-TOF/Orbitrap).
Isotope Pattern	M (100%), M+2 (~64%), M+4 (~10%)	Distinct "9:6:1" cluster due to Cl ₂ . ^[1] Essential for MS filtering. ^[1]
pKa (Calc.)	-9.5 (Pyrrolidine Nitrogen)	Requires high pH extraction or acidic mobile phase (pH < 3). ^[1]
UV Max	~210 nm, ~270 nm (weak)	Weak chromophore; UV detection is less sensitive than MS. ^[1]
Solubility	Water (Low), MeOH (High), DCM (High)	Use MeOH for stock solutions; DCM for extraction. ^[1]

Protocol A: Mass Spectrometry (LC-MS/MS)

Objective: High-sensitivity quantitation and trace detection.^[1]

Mobile Phase Chemistry

The secondary amine causes severe tailing on standard silica columns.^[1] We utilize a Biphenyl stationary phase rather than C18.^[1] The biphenyl pi-pi interactions with the dichlorophenyl ring provide superior retention and selectivity against matrix interferences.^[1]

- Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 2.1 x 100 mm, 2.6 μm.^[1]
- Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.^[1]
- Mobile Phase B: Methanol + 0.1% Formic Acid.^[1]
 - Note: Methanol is preferred over Acetonitrile for phenyl-stationary phases to maximize pi-pi selectivity.^[1]

MS/MS Transitions (ESI+)

The fragmentation is dominated by the stability of the dichlorophenyl moiety and the pyrrolidine ring cleavage.[1]

Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Structural Assignment
216.0 ()	145.0	25	Loss of Pyrrolidine ring (C ₄ H ₈ N) + H
216.0	109.0	40	Dichlorophenyl cation fragment
216.0	70.1	20	Pyrrolidinium ion ()

Protocol Step-by-Step:

- Sample Prep: Dilute sample to 100 ng/mL in 50:50 MeOH:H₂O.
- Injection: 2 µL.
- Gradient: Hold 5% B for 0.5 min; Ramp to 95% B over 4 min; Hold 1 min.
- System Suitability: Peak asymmetry factor must be < 1.3. If tailing occurs, increase Ammonium Formate concentration to 5mM.[1]

Protocol B: Gas Chromatography (GC-MS)

Objective: Structural fingerprinting and differentiation from regioisomers (e.g., 3,4-dichloro analogs).[1]

Derivatization (Critical)

While 2,4-DCPP can be analyzed natively, the secondary amine can adsorb to the liner.[1] Derivatization with Trifluoroacetic Anhydride (TFAA) is recommended for robust quantification. [1]

- Reagent: TFAA in Ethyl Acetate (1:1).[1]
- Reaction: Incubate 50 μ L sample + 50 μ L reagent at 60°C for 20 mins. Evaporate and reconstitute.
- Target Derivative: N-TFA-2-(2,4-Dichlorophenyl)pyrrolidine (MW: ~311).[1]

EI Fragmentation Logic

In Electron Ionization (70 eV), the molecule cleaves at the bond between the pyrrolidine ring and the phenyl ring (alpha-cleavage).[1]

- Native 2,4-DCPP:
 - Base Peak: m/z 70 (Pyrrolidine ring fragment, m/z 70).[1]
 - Molecular Ion: m/z 215/217/219 (Distinctive Cl₂ cluster).[1]
 - Secondary Ions: m/z 145/147/149 (Dichlorobenzyl cation).[1]
- Interpretation: The presence of m/z 70 as the base peak strongly indicates a 2-substituted pyrrolidine.[1] The cluster at 215 confirm the dichloro-substitution.[1]

Protocol C: NMR Spectroscopy

Objective: Definitive confirmation of the 2,4-substitution pattern (vs. 3,4- or 2,6-isomers).

Sample: Dissolve ~10 mg in 600 μ L CDCl₃.

Expected ¹H NMR Signals (400 MHz):

- Aromatic Region (7.1 - 7.5 ppm):
 - The 2,4-dichloro pattern is asymmetric.[1]
 - H-3 (Aromatic): Doublet (d), J ~2.0 Hz (coupling with H-5).[1] Found ~7.4 ppm.[1]

- H-6 (Aromatic): Doublet (d), J ~8.5 Hz (coupling with H-5).[1] Found ~7.5 ppm (deshielded by C2 attachment).[1]
- H-5 (Aromatic): Doublet of Doublets (dd), J ~8.5, 2.0 Hz.[1] Found ~7.2 ppm.[1]
- Methine Chiral Center (4.0 - 4.5 ppm):
 - H-2 (Pyrrolidine): Triplet or dd, ~4.4 ppm.[1] This proton is deshielded by the adjacent aromatic ring and the nitrogen.[1]
- Pyrrolidine Ring (1.5 - 3.2 ppm):
 - N-CH₂ (H-5): Multiplet, 3.0–3.2 ppm.[1]
 - Ring CH₂ (H-3, H-4): Multiplets, 1.6–2.2 ppm.[1]

Differentiation: A 3,4-dichloro isomer would show a different splitting pattern (d, d, dd with different J values) and H-2/H-6 would appear as a singlet or narrow doublet if H-5 is the neighbor.[1]

Protocol D: Chiral Separation

Objective: Determine Enantiomeric Excess (ee%).

Because 2,4-DCPP has one chiral center, it exists as (R) and (S) enantiomers.[1]

- Column: Daicel Chiralpak IA or IC (Immobilized Amylose/Cellulose).[1]
- Mode: Normal Phase.
- Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]
- Flow: 1.0 mL/min.[1]
- Detection: UV @ 220 nm.[1]
- Note: The basic modifier (Diethylamine) is mandatory to suppress peak tailing of the free base amine.[1]

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